
trans-Abacavir-d4 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Abacavir-d4 Hydrochloride: is a deuterium-labeled derivative of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV infection . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, providing unique properties useful in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Abacavir-d4 Hydrochloride involves the incorporation of deuterium atoms into the Abacavir molecule. This is typically achieved through the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropyl amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-Abacavir-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylate metabolites, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-Abacavir-d4 Hydrochloride is used as a reference standard in analytical studies to understand the behavior of deuterium-labeled compounds .
Biology: In biological research, the compound is utilized to study metabolic pathways and enzyme interactions due to its stable isotope labeling .
Medicine: In medicine, this compound serves as a tool to investigate the pharmacokinetics and pharmacodynamics of Abacavir, providing insights into drug metabolism and efficacy .
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new antiretroviral drugs, ensuring the accuracy and reliability of analytical methods .
Mecanismo De Acción
trans-Abacavir-d4 Hydrochloride exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. The compound is converted intracellularly to its active form, carbovir triphosphate, which competes with natural nucleotides, thereby terminating the viral DNA chain and preventing replication . The molecular targets include the reverse transcriptase enzyme and the viral DNA .
Comparación Con Compuestos Similares
Abacavir: The parent compound, used widely in HIV treatment.
Lamivudine: Another NRTI used in combination with Abacavir.
Zidovudine: An older NRTI with a similar mechanism of action.
Uniqueness: trans-Abacavir-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both research and industrial applications.
Actividad Biológica
trans-Abacavir-d4 Hydrochloride is a deuterated analog of Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV-1 infections. The incorporation of deuterium into the molecular structure enhances the stability and allows for detailed studies on its biological activity, pharmacokinetics, and interactions within metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and clinical implications.
Target Enzyme : The primary target of this compound is the HIV-1 reverse transcriptase enzyme. By inhibiting this enzyme, the compound prevents the replication of the HIV virus.
Biochemical Pathway : The active metabolite, carbovir triphosphate (CBV-TP), competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to premature termination of viral DNA synthesis, effectively inhibiting viral replication .
Component | Description |
---|---|
Target | HIV-1 reverse transcriptase |
Active Metabolite | Carbovir triphosphate (CBV-TP) |
Action | Inhibition of viral DNA synthesis |
Outcome | Reduced viral load and slowed disease progression |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that are critical for its effectiveness as an antiretroviral agent.
- Absorption : Rapidly absorbed with a mean bioavailability of approximately 83% following oral administration .
- Distribution : The volume of distribution is about 0.86 ± 0.15 L/kg, with plasma protein binding around 50% .
- Metabolism : Primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase to inactive metabolites .
- Excretion : Excreted mainly through urine (83%) and feces (16%). Its half-life ranges from 1.5 to 2 hours under normal conditions but can be prolonged in cases of liver impairment .
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | 83% |
Volume of Distribution | 0.86 ± 0.15 L/kg |
Plasma Protein Binding | ~50% |
Half-life | 1.5 - 2 hours |
Clinical Implications and Case Studies
The clinical relevance of this compound is highlighted through various case studies that demonstrate its efficacy and safety profile.
Case Study Summaries
- Case #1 : A 46-year-old female initiated therapy with abacavir and developed a mild rash by day 8. Monitoring revealed no progression to severe hypersensitivity.
- Case #2 : A 29-year-old male experienced myalgias and fever after starting therapy but was found to be HLA-B*5701 negative, indicating a low risk for hypersensitivity reactions.
- Case #3 : A 45-year-old male developed gastrointestinal symptoms after starting abacavir. Upon discontinuation, symptoms resolved rapidly, indicating a hypersensitivity reaction.
- Case #4 : A patient identified as HLA-B*5701 positive experienced dyspnea and rash shortly after therapy initiation but improved after discontinuation.
- Case #5 : An HLA-B*5701 negative patient suffered acute hypotension and rash upon rechallenge with abacavir, leading to permanent discontinuation .
Safety Profile
While this compound is generally well tolerated, it can cause hypersensitivity reactions in susceptible individuals, particularly those with the HLA-B*5701 allele. Genetic testing prior to initiation is recommended to mitigate risks associated with hypersensitivity syndrome .
Research Applications
This compound serves as a valuable tool in research for studying metabolic pathways and enzyme interactions due to its stable isotope labeling. It provides insights into drug metabolism and pharmacodynamics, aiding in the development of new antiretroviral therapies .
Propiedades
IUPAC Name |
[(1R,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1/i2D2,3D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOPHSMRJNHHG-CRUONMBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.